3-Isobutoxybenzonitrile
Description
3-Isobutoxybenzonitrile is a benzonitrile derivative featuring an isobutoxy (–OCH₂CH(CH₃)₂) substituent at the 3-position of the aromatic ring. While direct data on this compound is absent in the provided sources, its properties can be inferred from analogs with similar alkoxy or substituted groups. Benzonitriles are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility as intermediates. The isobutoxy group, being branched and moderately electron-donating, likely influences solubility, reactivity, and steric interactions compared to other substituents .
Properties
IUPAC Name |
3-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEJFIPEGLBUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304444 | |
| Record name | 3-(2-Methylpropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902093-99-6 | |
| Record name | 3-(2-Methylpropoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902093-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylpropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxybenzonitrile typically involves the etherification of 4-hydroxybenzonitrile with haloisobutane. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the etherification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the reagent used.
Scientific Research Applications
3-Isobutoxybenzonitrile finds applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isobutoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes .
Comparison with Similar Compounds
Structural and Physical Properties
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Effects: Electron-Withdrawing vs. Electron-Donating: Nitro (–NO₂, ) drastically reduces electron density, enhancing electrophilic substitution resistance, whereas alkoxy groups (–OCH₂CH(CH₃)₂, –OCH(CH₃)₂) donate electrons, activating the ring . Steric Bulk: Isobutoxy’s branching may hinder reactions at the 2- and 4-positions more than smaller substituents like methoxy .
- Polarity and Solubility: Nitro derivatives (e.g., 3-nitrobenzonitrile) exhibit higher polarity but lower solubility in nonpolar solvents compared to alkoxy analogs . The ketone in 3-(3-oxopropyl)benzonitrile increases polarity, favoring aqueous solubility .
Biological Activity
3-Isobutoxybenzonitrile is a compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological properties of this compound, focusing on its synthesis, biological evaluations, and relevant case studies.
Chemical Structure
This compound features a benzonitrile core substituted with an isobutoxy group. The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of isobutyl alcohol with benzonitrile under acidic conditions. This process allows for the introduction of the isobutoxy group onto the aromatic ring.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its effects on different cell lines.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit moderate activity against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values ranging from 32.8 to 47.6 μM against multiple cancer types, indicating promising antiproliferative effects .
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular pathways. Research suggests that compounds in this class can inhibit key signaling pathways associated with cancer cell proliferation and survival, such as the AKT and ERK pathways .
Case Studies
Case studies focusing on compounds related to this compound provide insights into its biological efficacy and therapeutic potential:
- Study on Antiproliferative Effects :
-
Impact on Inflammatory Cytokines :
- Another investigation assessed the anti-inflammatory properties alongside anticancer activity.
- Compounds demonstrated the ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting a dual action mechanism that could be beneficial in treating cancers associated with inflammation .
Data Table: Biological Activity Overview
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | 32.8 | Inhibition of AKT/ERK pathways |
| Related Benzimidazole Deriv. | A549 | 1.1 | Antiproliferative effects |
| Isobutyl-substituted | HL-60 | 4.4 | Cytokine modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
